molecular formula C7H12OS2 B8466699 2-(Hydroxymethyl)-6-methylene-1,4-dithiepane

2-(Hydroxymethyl)-6-methylene-1,4-dithiepane

Cat. No. B8466699
M. Wt: 176.3 g/mol
InChI Key: DMBWRLHJJGEZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-6-methylene-1,4-dithiepane is a useful research compound. Its molecular formula is C7H12OS2 and its molecular weight is 176.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)-6-methylene-1,4-dithiepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-6-methylene-1,4-dithiepane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Hydroxymethyl)-6-methylene-1,4-dithiepane

Molecular Formula

C7H12OS2

Molecular Weight

176.3 g/mol

IUPAC Name

(6-methylidene-1,4-dithiepan-2-yl)methanol

InChI

InChI=1S/C7H12OS2/c1-6-3-9-5-7(2-8)10-4-6/h7-8H,1-5H2

InChI Key

DMBWRLHJJGEZPX-UHFFFAOYSA-N

Canonical SMILES

C=C1CSCC(SC1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium metal (0.77 g) was dissolved in 35 mL of absolute ethanol at room temperature under nitrogen protection. Then 2,3-dimercapto-1-propanol (1.99 g, 1.6 mL, 16 mmoles) was added dropwise. The solution was taken up in a syringe and diluted to 44 mL. Solution 2. 2-(Chloromethyl)-3-chloro-1-propene (2 g, 16 mmoles) was dissolved in 30 mL of absolute ethanol. The solution was taken up into a syringe and diluted to a volume of 44 mL. Solutions 1 and 2 were added simultaneously (via syringe pump using separate teflon feed lines) to a 40 mL of absolute ethanol at room temperature under nitrogen protection over a period of one hour. After the addition was completed, the reaction was refluxed for one hour. The reaction was then worked up by evaporation of the solvent, dilution with water and extraction with ether. The ether extracts were dried and evaporated to give 2.6 g of oil. The oil was chromatographed on Silica gel using ether:hexane (1:3) to give 1.6 g (57%) of clear oil.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Solutions 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

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